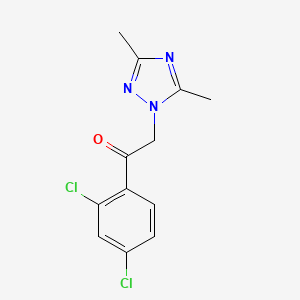

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a triazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:

Formation of 2,4-Dichlorophenyl Acetone: This is achieved by the Friedel-Crafts acylation of 2,4-dichlorobenzene with acetyl chloride in the presence of an aluminum chloride catalyst.

Formation of 3,5-Dimethyl-1H-1,2,4-triazole: This can be synthesized through the reaction of acetic acid with hydrazine and formic acid.

Coupling Reaction: The final step involves the coupling of the 2,4-dichlorophenyl acetone with 3,5-dimethyl-1H-1,2,4-triazole under suitable conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides (RO-)

Major Products Formed:

Oxidation: Formation of carboxylic acids or phenols.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory activities.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dichlorophenyl)ethanone

2,4-Dichlorophenol

3,5-Dimethyl-1H-1,2,4-triazole

Uniqueness: 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is unique due to its combination of the dichlorophenyl group and the triazolyl group, which provides distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12Cl2N4O

- Molecular Weight : 299.15 g/mol

- CAS Number : 926251-37-8

Biological Activity Overview

The compound exhibits a range of biological activities primarily linked to its interactions with various cellular pathways. Notably, it has shown promise in anticancer and antifungal applications.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells. For instance, it was effective in inducing cell cycle arrest and apoptosis in glioma cell lines .

- Inhibition of Proliferation : The compound has been tested against various cancer types including colon and lung cancers. In vitro assays indicated that it has a lower IC50 value compared to standard treatments like 5-fluorouracil (IC50 = 8.34 µM), suggesting higher potency .

Antifungal Activity

The compound also possesses antifungal properties. It has been evaluated for its efficacy against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values demonstrate its potential as an antifungal agent:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.023 |

| Fluconazole (standard) | 0.025 |

This data indicates that the compound is comparable to established antifungals .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- CYP51 Inhibition : The compound has been shown to bind effectively to cytochrome P450 enzymes (CYP51), which are crucial for fungal sterol biosynthesis. This inhibition leads to disrupted membrane integrity in fungal cells .

- Cell Cycle Modulation : Flow cytometry analyses revealed that treatment with the compound resulted in significant changes in cell cycle distribution among treated cancer cells, indicating its role in regulating cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated a strong correlation between structure and activity, particularly emphasizing the role of the triazole moiety in enhancing anticancer effects .

- Antifungal Efficacy : In another study focusing on antifungal activity against C. albicans and other strains, the compound exhibited potent activity with low MIC values, suggesting its potential utility as an antifungal agent in clinical settings .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in apoptosis and cell cycle regulation, further elucidating its multifaceted biological activity .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-7-15-8(2)17(16-7)6-12(18)10-4-3-9(13)5-11(10)14/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKTVKSMTNWTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.